2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid 2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16775864
InChI: InChI=1S/C12H9ClN2O2/c13-9-3-1-8(2-4-9)10-5-6-14-11(15-10)7-12(16)17/h1-6H,7H2,(H,16,17)
SMILES:
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid

CAS No.:

Cat. No.: VC16775864

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid -

Specification

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
IUPAC Name 2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid
Standard InChI InChI=1S/C12H9ClN2O2/c13-9-3-1-8(2-4-9)10-5-6-14-11(15-10)7-12(16)17/h1-6H,7H2,(H,16,17)
Standard InChI Key WIIBNIXBPVGKTE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with an acetic acid side chain (Figure 1). The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid moiety enables hydrogen bonding with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O₂
Molecular Weight248.66 g/mol
CAS NumberNot publicly disclosed
IUPAC Name2-[4-(4-Chlorophenyl)pyrimidin-2-yl]acetic acid

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks:

  • O–H stretch (carboxylic acid): 2500–3300 cm⁻¹

  • C=O stretch: 1680–1720 cm⁻¹

  • C–Cl stretch: 750–800 cm⁻¹
    Nuclear magnetic resonance (¹H NMR) data (DMSO-d₆, δ ppm):

  • Pyrimidine protons: 8.60–8.80 (doublet, 2H)

  • Chlorophenyl protons: 7.40–7.60 (multiplet, 4H)

  • Acetic acid protons: 3.80–4.00 (singlet, 2H)

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via a three-step protocol:

  • Formation of Pyrimidine Core: Condensation of 4-chlorobenzaldehyde with thiourea in ethanol under acidic conditions yields 4-(4-chlorophenyl)-2-aminopyrimidine.

  • Acetic Acid Side Chain Introduction: Reacting the aminopyrimidine with chloroacetic acid in the presence of triethylamine (TEA) in 1,4-dioxane at 0–5°C facilitates nucleophilic substitution .

  • Purification: Recrystallization from ethanol or column chromatography achieves >95% purity.

Equation 1:
4-(4-Chlorophenyl)-2-aminopyrimidine+ClCH₂COOHTEA, Dioxane2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid\text{4-(4-Chlorophenyl)-2-aminopyrimidine} + \text{ClCH₂COOH} \xrightarrow{\text{TEA, Dioxane}} \text{2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid}

Yield Optimization

Key parameters influencing yield:

  • Solvent Choice: 1,4-Dioxane outperforms THF or DMF due to better solubility of intermediates .

  • Temperature: Maintaining 0–5°C during chloroacetyl chloride addition minimizes side reactions .

  • Catalyst: Triethylamine (1.2 equiv) enhances reaction efficiency by scavenging HCl .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro assays using red blood cell (RBC) membrane stabilization demonstrate 52–68% inhibition of hemolysis at 100 μg/mL, comparable to diclofenac (72%) . The chlorophenyl group likely stabilizes lysosomal membranes by inhibiting phospholipase A₂, while the acetic acid moiety scavenges free radicals (IC₅₀: 18.7 μM in DPPH assay) .

Antimicrobial Efficacy

Table 2: Minimum Inhibitory Concentrations (MIC, μg/mL)

OrganismMIC (Compound)MIC (Ciprofloxacin)
Staphylococcus aureus12.53.1
Escherichia coli25.06.2
Candida albicans50.012.5

Mechanistically, the pyrimidine ring intercalates microbial DNA, disrupting replication, while the chlorine atom enhances permeability through lipid bilayers .

Comparative Analysis with Analogues

Structural Modifications

  • Chlorine Substitution: Replacing 4-chlorophenyl with 4-fluorophenyl reduces anti-inflammatory activity by 30%, emphasizing chlorine’s role in hydrophobic interactions .

  • Acetic Acid vs. Ester Derivatives: Methyl ester analogues show 50% lower cytotoxicity, underscoring the carboxylic acid’s importance in target binding .

Pharmacokinetic Profiling

Table 3: ADME Properties

ParameterValue
LogP2.1
Plasma Protein Binding89%
Half-life (in vitro)4.2 hours

The compound exhibits moderate blood-brain barrier permeability (Pe: 2.3 × 10⁻⁶ cm/s), suggesting potential CNS applications.

Future Research Directions

  • In Vivo Toxicity Studies: Current data lack mammalian toxicity profiles; acute oral LD₅₀ studies in rodents are warranted.

  • Formulation Development: Liposomal encapsulation could enhance bioavailability, currently limited to 22% in rat models .

  • Target Validation: CRISPR-Cas9 knockout screens may identify novel targets beyond topoisomerase IIα.

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